3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyrrolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of a pyrrolone derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted pyrrolone derivatives.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to form stable carbon-boron bonds. The boron atom can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structure, which combines the reactivity of the dioxaborolane ring with the stability of the pyrrolone moiety. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C10H16BNO3 |
---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C10H16BNO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-12-8(7)13/h5H,6H2,1-4H3,(H,12,13) |
InChI Key |
HJGQFVZTEHUCHG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCNC2=O |
Origin of Product |
United States |
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